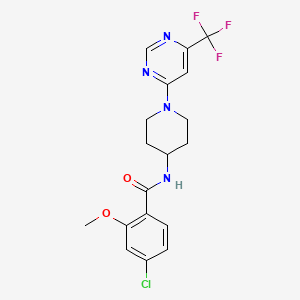

4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Description

The compound 4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide (referred to as the target compound) is a benzamide derivative featuring a piperidine scaffold substituted with a trifluoromethylpyrimidine moiety. Its molecular formula is inferred as C₂₀H₁₉ClF₃N₄O₂, with a molecular weight of 447.84 g/mol (calculated). The structure includes:

- A 4-chloro-2-methoxybenzamide group, providing hydrophobic and electron-withdrawing properties.

- A piperidin-4-yl linker, enabling conformational flexibility.

Propriétés

IUPAC Name |

4-chloro-2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF3N4O2/c1-28-14-8-11(19)2-3-13(14)17(27)25-12-4-6-26(7-5-12)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNVZDRNMIVGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

Formation of the benzamide core: This can be achieved by reacting 4-chloro-2-methoxybenzoic acid with an appropriate amine under amide coupling conditions.

Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

Attachment of the pyrimidine moiety: The pyrimidine ring with a trifluoromethyl group can be synthesized separately and then coupled to the piperidine ring using a suitable coupling reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like amines.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for studying receptor-ligand interactions.

Medicine: Its structural features suggest potential as a pharmacophore for drug development.

Industry: It can be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Modifications and Substituent Variations

The target compound shares a benzamide-piperidine-pyrimidine backbone with several analogues. Key structural differences and their implications are summarized below:

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogues (e.g., 7j or 8c). However, sulfonamide-containing analogues like 13p exhibit lower logP due to enhanced polarity .

Activité Biologique

4-Chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₅H₁₈ClF₃N₃O

- Molecular Weight : 339.77 g/mol

- IUPAC Name : 4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

The biological activity of this compound primarily stems from its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival. For instance, similar compounds have shown efficacy in inhibiting poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their mechanisms:

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | PARP1 | 18 | Inhibition of catalytic activity |

| Compound B | RET Kinase | 0.035 | Inhibition of cell proliferation |

| Compound C | PfATP4 | 0.010 | Inhibition of Na⁺-ATPase activity |

Efficacy Against Cancer

Recent studies have demonstrated that derivatives of benzamides, including those with structural similarities to 4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide, exhibit significant anticancer properties. For example, compounds targeting PARP1 have shown promising results in vitro against breast cancer cells, with IC50 values comparable to established therapies like Olaparib .

Case Study: Breast Cancer

In a study published in Molecules, a series of substituted piperazine derivatives were evaluated for their ability to inhibit PARP1. The results indicated that certain modifications led to enhanced potency against human breast cancer cells, suggesting that similar structural features in our compound could yield beneficial effects .

Potential Applications

The compound shows promise not only in oncology but also in other therapeutic areas such as:

- Antimicrobial Activity : Some pyrimidine derivatives have demonstrated antibacterial properties.

- Neuroprotection : Investigations into the neuroprotective effects are ongoing, particularly concerning neurodegenerative diseases.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activities, warranting further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.